molecular formula C8H7ClN2 B110728 4-Amino-2-chloro-3-methylbenzonitrile CAS No. 573768-09-9

4-Amino-2-chloro-3-methylbenzonitrile

Cat. No. B110728
M. Wt: 166.61 g/mol
InChI Key: RNTRNRRXHOGTLD-UHFFFAOYSA-N
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Patent
US09051326B2

Procedure details

A solution of N-(3-chloro-4-cyano-2-methylphenyl)acetamide (25 g, 0.119 mol) in 250 mL of concentrated HCl/EtOH (1:1) was refluxed 2 hrs. The EtOH was concentrated and ethyl acetate was added to the residue and the aqueous layer was neutralized with addition of saturated NaHCO3 solution. The organic layer was separated and dried over Na2SO4 and concentrated to give the crude aniline which was further purified by column chromatography using DCM as a solvent to yield the title compound (11.8 g, 60%).
Quantity
25 g
Type
reactant
Reaction Step One
Name
HCl EtOH
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH3:14])=[C:4]([NH:10]C(=O)C)[CH:5]=[CH:6][C:7]=1[C:8]#[N:9]>Cl.CCO>[NH2:10][C:4]1[CH:5]=[CH:6][C:7]([C:8]#[N:9])=[C:2]([Cl:1])[C:3]=1[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC=1C(=C(C=CC1C#N)NC(C)=O)C
Name
HCl EtOH
Quantity
250 mL
Type
solvent
Smiles
Cl.CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The EtOH was concentrated
ADDITION
Type
ADDITION
Details
ethyl acetate was added to the residue
ADDITION
Type
ADDITION
Details
the aqueous layer was neutralized with addition of saturated NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude aniline which
CUSTOM
Type
CUSTOM
Details
was further purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=C(C#N)C=C1)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.